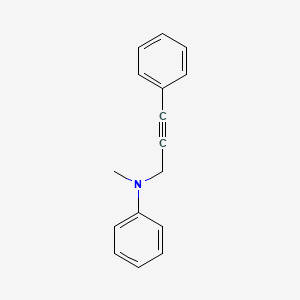
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine core with a methyl group and a 3-phenyl-2-propynyl substituent attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Benzenamine: One common method for synthesizing Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- involves the alkylation of benzenamine with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of 3-phenyl-2-propynal with N-methylbenzenamine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the propynyl group can be replaced by other functional groups. Reagents like sodium azide or halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogens (chlorine, bromine).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- exerts its effects depends on its interaction with molecular targets. For instance, in catalytic applications, it may act as a ligand coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- Benzenamine, N-methyl-N-phenyl-
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, N-ethyl-N-methyl-
Comparison:
- Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives.
- Benzenamine, N-methyl-N-phenyl- lacks the propynyl group, making it less reactive in certain substitution reactions.
- Benzenamine, N,N,3-trimethyl- has a different substitution pattern, affecting its steric and electronic properties.
- Benzenamine, N-ethyl-N-methyl- has an ethyl group instead of the propynyl group, leading to differences in its chemical behavior and applications.
Properties
CAS No. |
168074-12-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-methyl-N-(3-phenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,14H2,1H3 |
InChI Key |
DCZUGPCXGKRVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















